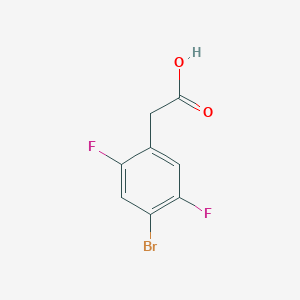

2-(4-Bromo-2,5-difluorophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromo-2,5-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-5-3-6(10)4(1-7(5)11)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFORRJHNRGZDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695206 | |

| Record name | (4-Bromo-2,5-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871035-64-2 | |

| Record name | (4-Bromo-2,5-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid

CAS Number: 871035-64-2

Introduction

2-(4-Bromo-2,5-difluorophenyl)acetic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in contemporary drug discovery and medicinal chemistry.[1][2] Its unique structural features, including the presence of two electron-withdrawing fluorine atoms and a reactive bromine atom on the phenyl ring, impart specific physicochemical properties that are highly sought after in the design of novel therapeutic agents.[3] The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] This guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of this important chemical intermediate, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Physicochemical Properties

This compound is typically a white to yellow solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 871035-64-2 | [5][6] |

| Molecular Formula | C₈H₅BrF₂O₂ | [5][6] |

| Molecular Weight | 251.02 g/mol | [5][6] |

| Appearance | White to Yellow Solid | |

| Purity | ≥98% | |

| Boiling Point | 311.7 ± 37.0 °C at 760 mmHg | [7] |

| Density | 1.8 ± 0.1 g/cm³ | [7] |

| Flash Point | 142.3 ± 26.5 °C | [7] |

| XLogP3 | 2.35 | [7] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Synthesis

While multiple synthetic routes to phenylacetic acids are known, a highly plausible and efficient method for the preparation of this compound is via the Arndt-Eistert homologation of the corresponding benzoic acid.[1][3][8] This well-established reaction sequence extends a carboxylic acid by a single methylene unit and is known for its reliability and tolerance of various functional groups.[8]

Proposed Synthetic Workflow: Arndt-Eistert Homologation

The synthesis begins with the readily available 4-bromo-2,5-difluorobenzoic acid. This starting material is first converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, catalyzed by a silver salt, to generate a ketene intermediate. This ketene is then trapped by water to yield the desired this compound.[1][8]

Sources

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 3. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. This compound | C8H5BrF2O2 | CID 53403615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

2-(4-Bromo-2,5-difluorophenyl)acetic acid chemical properties

An In-depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Phenylacetic acid derivatives, particularly those bearing halogen substituents, represent a cornerstone class of intermediates. This compound (CAS No. 871035-64-2) emerges as a molecule of significant interest. Its architecture, featuring a carboxylic acid moiety, a synthetically versatile bromine atom, and two electron-withdrawing fluorine atoms on the phenyl ring, offers a unique combination of reactivity and physicochemical properties. The fluorine atoms can enhance metabolic stability and modulate binding affinities, while the bromine atom serves as a key handle for diversification through cross-coupling chemistry.

This guide provides an in-depth technical overview of this compound, consolidating its chemical properties, analytical characteristics, a proposed synthetic pathway, and its potential applications for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. The data presented below are derived from computational models and supplier specifications, providing a robust baseline for experimental design.[1][2]

| Property | Value | Source |

| CAS Number | 871035-64-2 | PubChem[1] |

| Molecular Formula | C₈H₅BrF₂O₂ | PubChem[1] |

| Molecular Weight | 251.02 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | White to yellow solid | Sigma-Aldrich[2] |

| Boiling Point (Est.) | 311.7 ± 37.0 °C at 760 mmHg | Echemi[3] |

| Density (Est.) | 1.8 ± 0.1 g/cm³ | Echemi[3] |

| XLogP3 (Est.) | 2.3 | PubChem[1] |

| SMILES | C1=C(C(=CC(=C1F)Br)F)CC(=O)O | PubChem[1] |

| InChIKey | PFORRJHNRGZDKP-UHFFFAOYSA-N | PubChem[1] |

Spectral and Analytical Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct regions.

-

Aromatic Region (approx. 7.2-7.8 ppm): Two signals are anticipated for the two aromatic protons. Due to coupling with each other and with the adjacent fluorine atoms, these will appear as complex multiplets (likely doublet of doublets or triplets of doublets).

-

Aliphatic Region (approx. 3.7-3.9 ppm): The two benzylic protons (-CH₂-) will appear as a singlet, as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton: A very broad singlet, typically appearing downfield (>10 ppm), which may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will be more complex due to C-F coupling.

-

Carbonyl Carbon (approx. 175-180 ppm): The carboxylic acid carbon will appear as a singlet in the downfield region.

-

Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. The carbon bonded to bromine will be shifted downfield. Other aromatic carbons will show smaller multi-bond C-F couplings.

-

Aliphatic Carbon (approx. 35-40 ppm): The benzylic -CH₂- carbon will appear as a singlet in the upfield region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands are expected at the following wavenumbers:[4]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium intensity bands around 1450-1600 cm⁻¹.

-

C-Br Stretch: A weak to medium band in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry (electron ionization), the key feature will be the isotopic pattern of bromine.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 250 and 252, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 205/207, and the loss of the bromine atom (-Br, 79/81 Da).

Proposed Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a robust and scalable approach would involve the conversion of a commercially available acetophenone precursor via the Willgerodt–Kindler reaction, followed by hydrolysis. This method is well-established for the synthesis of aryl-acetic acids.

Causality: The Willgerodt-Kindler reaction is chosen for its reliability in converting aryl ketones into thioamides, which are readily hydrolyzed to the desired carboxylic acid. It effectively adds a one-carbon unit with the correct oxidation state.

Step-by-Step Methodology

Step 1: Willgerodt-Kindler Thioamide Formation

-

Reagents: To a round-bottom flask equipped with a reflux condenser, add 4'-Bromo-2',5'-difluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

-

Solvent: While the reaction can sometimes be run neat, a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be used to ensure homogeneity.

-

Reaction: Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The solid thioamide product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess morpholine and sulfur. The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to Carboxylic Acid

-

Reagents: Suspend the crude thioamide from Step 1 in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 2:1 v/v ratio).

-

Reaction: Heat the mixture to reflux (around 110-120 °C) for 8-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. The desired this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral to pH paper.

-

For final purification, the crude acid can be recrystallized from an appropriate solvent system, such as an ethanol/water or toluene/heptane mixture, to yield a product of >98% purity.[5]

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the orthogonal reactivity of its functional groups.

-

Carboxylic Acid Group: This moiety is readily converted into other functional groups. Standard protocols for esterification (e.g., using an alcohol with a catalytic amount of acid) or amide bond formation (e.g., using an amine with coupling agents like EDC/HOBt or conversion to an acyl chloride with SOCl₂) can be applied.

-

Aryl Bromide: The C-Br bond is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring, a cornerstone of modern drug discovery.[6]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryl structures).

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to install C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (anilines).

-

Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.[7]

-

Causality: The electron-withdrawing nature of the fluorine atoms can influence the rate of oxidative addition of palladium to the C-Br bond, often making these substrates highly reactive in cross-coupling cycles.[7]

Applications in Research and Development

While specific examples citing CAS 871035-64-2 are sparse in peer-reviewed literature, the structural motifs of this compound point to its significant potential as a building block in pharmaceutical research.

-

Scaffold for Bioactive Molecules: Phenylacetic acids are privileged structures in medicinal chemistry, found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The difluoro substitution pattern is a common strategy to improve pharmacokinetic properties, such as increasing metabolic stability or enhancing binding affinity through fluorine-protein interactions.

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent starting point in FBDD. The aryl bromide allows for the systematic exploration of chemical space around the core scaffold, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Intermediate for Complex Targets: Its utility is primarily as an intermediate for more complex molecules. For instance, related difluorobenzoic acids are used to synthesize GPR119 agonists for diabetes and METTL3 inhibitors for cancer therapy. This compound provides an alternative scaffold for similar biological targets.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Inhalation: Move the person to fresh air.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

References

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

- Google Patents. US4525358A - 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides.

-

The Royal Society of Chemistry. Supplementary Information for an Organic & Biomolecular Chemistry article. [Link]

-

NIST WebBook. Acetic acid, bromo-. [Link]

-

MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]

-

PubMed. Structure-reactivity relationships in negishi cross-coupling reactions. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

-

National Center for Biotechnology Information. Advances in Cross-Coupling Reactions. [Link]

-

YouTube. CROSS-COUPLING reactions - everything YOU need to know!. [Link]

-

Organic Chemistry Portal. Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. [Link]

Sources

- 1. This compound | C8H5BrF2O2 | CID 53403615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 871035-64-2 [sigmaaldrich.com]

- 3. US4525358A - 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides - Google Patents [patents.google.com]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. calpaclab.com [calpaclab.com]

- 6. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-reactivity relationships in negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-(4-Bromo-2,5-difluorophenyl)acetic acid molecular weight

An In-Depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 871035-64-2), a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with detailed experimental protocols, and discuss its strategic importance in the design of complex molecules. This document is intended to serve as a practical resource for scientists, offering field-proven insights into its synthesis, characterization, and application, thereby enabling its effective integration into research and development pipelines.

Compound Profile and Physicochemical Properties

This compound is a trifunctionalized aromatic compound, a classification that immediately signals its utility as a versatile synthetic intermediate.[1][2] Its core structure, a phenylacetic acid, is a common motif in pharmacologically active molecules.[3][4] The strategic placement of two fluorine atoms and a bromine atom on the phenyl ring provides distinct handles for subsequent chemical modifications, making it a high-value precursor in multi-step syntheses.

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][5] |

| Molecular Weight | 251.02 g/mol | [5] |

| CAS Number | 871035-64-2 | [1][5] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | 4-Bromo-2,5-difluorophenylacetic acid | [5] |

| Physical Form | White to yellow solid | [6] |

| Density | 1.8 ± 0.1 g/cm³ | N/A |

| Boiling Point | 311.7 ± 37.0 °C at 760 mmHg | N/A |

| XLogP3 | 2.3 | [5] |

Strategic Importance in Research & Development

The value of this compound in a drug discovery context is best understood by dissecting the contribution of each of its key functional features: the phenylacetic acid core, the bromine substituent, and the difluoro substitution pattern.

-

Phenylacetic Acid Core : This moiety provides a reactive carboxylic acid handle that is amenable to a wide range of transformations, most notably amidation to form peptide bonds or esterification.[4] This is a cornerstone of classical medicinal chemistry, allowing for the straightforward coupling of this substituted phenyl ring to other fragments or scaffolds.

-

Bromo Substituent : The bromine atom at the C4 position is not merely a placeholder. It is a powerful synthetic lever, serving as a prime site for transition-metal-catalyzed cross-coupling reactions.[3] Methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Difluoro Substitution : The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[7] The two fluorine atoms at the C2 and C5 positions exert strong electron-withdrawing effects, which can modulate the acidity (pKa) of the carboxylic acid and influence the electronic nature of the aromatic ring. Furthermore, fluorine can:

-

Enhance Metabolic Stability : C-F bonds are exceptionally strong and can block sites of oxidative metabolism by cytochrome P450 enzymes, potentially increasing the half-life of a drug.[7][8]

-

Improve Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with amide backbones in a protein binding pocket) or alter the conformation of the molecule to better fit a target site.[7]

-

Increase Lipophilicity : Strategic fluorination can enhance a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and CNS penetration.[4]

-

Synthesis and Purification Pathway

While multiple synthetic routes to functionalized phenylacetic acids exist, a reliable and scalable approach for this compound proceeds via the hydrolysis of a benzyl cyanide intermediate. This classic method is robust and utilizes readily available starting materials.[3][9][10] The proposed pathway begins with the corresponding substituted toluene.

Caption: Proposed synthetic pathway for this compound.

Causality of Experimental Choices:

-

Radical Bromination : The synthesis commences with the selective bromination of the benzylic position of 1-bromo-2,5-difluoro-4-methylbenzene. Using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) is the standard method for this transformation. It is highly selective for the benzylic C-H bonds over aromatic C-H bonds and avoids harsh conditions that could lead to side reactions on the electron-deficient ring.

-

Cyanation : The resulting benzyl bromide is a potent electrophile, readily undergoing nucleophilic substitution with cyanide ion (from NaCN or KCN) to form the corresponding benzyl cyanide. This is a crucial carbon-carbon bond-forming step that introduces the two-carbon acetic acid precursor.

-

Hydrolysis : The nitrile group of the benzyl cyanide is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with aqueous sulfuric acid, is typically clean and proceeds with high yield.[10] The reaction drives to completion, converting the nitrile first to an amide intermediate and then to the final carboxylic acid.

Purification Strategy : The crude product, which precipitates upon quenching the hydrolysis reaction, can be purified effectively by recrystallization from a suitable solvent system (e.g., toluene/hexanes or hot water) to yield the final product with high purity.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the material meets the rigorous standards required for drug development.

Caption: A standard analytical workflow for compound validation.

Predicted Spectroscopic Data:

The following table outlines the expected spectroscopic signatures for this compound, based on established principles of NMR and IR spectroscopy.

| Analysis Type | Predicted Signature | Rationale |

| ¹H NMR | ~11-12 ppm (s, 1H, -COOH)~7.4-7.6 ppm (dd, 1H, Ar-H)~7.2-7.4 ppm (dd, 1H, Ar-H)~3.7 ppm (s, 2H, -CH₂-) | The carboxylic acid proton is highly deshielded and often broad. The two aromatic protons will appear as doublets of doublets due to coupling with both fluorine atoms and each other. The benzylic protons adjacent to the electron-withdrawing ring and carboxyl group will appear as a singlet around 3.7 ppm. |

| ¹³C NMR | ~175 ppm (C=O)~155-160 ppm (2C, C-F)~115-125 ppm (3C, Ar-C)~110 ppm (C-Br)~40 ppm (-CH₂-) | The carbonyl carbon is characteristic. Carbons directly bonded to fluorine show large C-F coupling constants. The remaining aromatic carbons and the benzylic carbon appear in their expected regions. |

| FT-IR (cm⁻¹) | 2500-3300 (broad, O-H)~1700 (strong, C=O)~1200-1300 (strong, C-F)~550-650 (C-Br) | Broad O-H stretch is typical for a carboxylic acid dimer. The C=O stretch is a strong, sharp peak. Strong C-F and characteristic C-Br stretches confirm the presence of halogens. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ~249/251 | In negative ion mode, the deprotonated molecule will be observed. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two major peaks separated by 2 m/z units. |

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) and engineering controls.

| GHS Classification | Code | Description |

| Hazard Statements | H315H319H335 | Causes skin irritation.[6][11]Causes serious eye irritation.[6][11]May cause respiratory irritation.[6][11] |

| Signal Word | Warning | [6] |

| Precautionary Statements | P261P280P305+P351+P338 | Avoid breathing dust/fumes.[6][11]Wear protective gloves, eye protection, and face protection.[11]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

-

Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes by wearing standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[6] It should be stored away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of contents/container to an authorized hazardous waste collection point in accordance with local regulations.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 6.1: Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (Intermediate)

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-2,5-difluoro-4-methylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and Azobisisobutyronitrile (AIBN, 0.05 eq) to carbon tetrachloride (CCl₄).

-

Bromination : Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up (Bromide) : Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl bromide. Use this intermediate immediately in the next step.

-

Cyanation : Dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 60 °C.

-

Reaction : Stir the mixture at 60 °C for 3-5 hours until TLC indicates the consumption of the bromide.

-

Work-up (Nitrile) : Cool the reaction and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude nitrile by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 6.2: Hydrolysis to this compound (Final Product)

-

Reaction Setup : In a round-bottom flask fitted with a reflux condenser, combine the purified 2-(4-bromo-2,5-difluorophenyl)acetonitrile (1.0 eq) with a 3:2 mixture of concentrated sulfuric acid and water.[10]

-

Hydrolysis : Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 3-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC analysis of quenched aliquots.

-

Work-up : Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring. A white or off-white solid should precipitate.

-

Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Purification : Recrystallize the crude solid from a suitable solvent (e.g., hot water or a toluene/hexane mixture) to afford the pure this compound. Dry the final product under vacuum.

References

-

PubChem. This compound | C8H5BrF2O2 | CID 53403615. [Link]

-

MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]

-

Hyma Synthesis Pvt. Ltd. Company Profile. [Link]

-

Wikipedia. 2C-B. [Link]

-

American Chemical Society. Palladium-Catalyzed Distal m‐C−H Functionalization of Arylacetic Acid Derivatives. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Organic Syntheses. Phenylacetic Acid. [Link]

-

MDPI. Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates. [Link]

-

American Chemical Society. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]

Sources

- 1. 871035-64-2|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H5BrF2O2 | CID 53403615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 871035-64-2 [sigmaaldrich.com]

- 7. The role of fluorine in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of robust and scalable synthetic pathways for producing 2-(4-bromo-2,5-difluorophenyl)acetic acid, a key building block in modern drug discovery and materials science. We will explore two primary, field-proven methodologies: the classical nitrile hydrolysis pathway and a modern transition-metal-catalyzed direct carboxylation route. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: Significance of this compound

Substituted phenylacetic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1] The title compound, this compound (CAS No. 871035-64-2), is of particular interest.[2][3] Its unique substitution pattern—a bromine atom for facile cross-coupling reactions and two fluorine atoms to modulate physicochemical properties like lipophilicity and metabolic stability—makes it a highly valuable intermediate for creating complex molecular architectures.[4][5]

This guide provides a detailed examination of two distinct and reliable synthetic routes, designed to empower researchers with the practical knowledge to synthesize this compound efficiently and safely in a laboratory setting.

Pathway I: The Classical Route via Nitrile Hydrolysis

This pathway is a traditional, multi-step synthesis that proceeds through a benzyl cyanide intermediate. While longer than some modern alternatives, each step is high-yielding and utilizes well-understood, robust chemical transformations. The general workflow begins with a commercially available substituted benzaldehyde and proceeds through reduction, halogenation, cyanation, and finally, hydrolysis.

Overall Synthetic Scheme (Pathway I)

The four-step sequence is illustrated below.

Caption: Workflow for the nitrile hydrolysis synthesis pathway.

Experimental Protocols & Rationale

Step 1: Reduction of 4-Bromo-2,5-difluorobenzaldehyde

-

Objective: To selectively reduce the aldehyde functional group to a primary alcohol without affecting the aryl halides.

-

Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent for aldehydes and ketones, which will not reduce the aromatic ring or cleave the carbon-halogen bonds under these conditions. Methanol serves as a protic solvent that also activates the NaBH₄.

-

Protocol:

-

In a round-bottom flask, dissolve 4-bromo-2,5-difluorobenzaldehyde (1.0 eq) in methanol (MeOH) at 0 °C (ice bath).

-

Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding 1 M HCl until the pH is acidic, which neutralizes excess NaBH₄.

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-bromo-2,5-difluorobenzyl alcohol as a crude product, which can often be used directly in the next step.

-

Step 2: Bromination of 4-Bromo-2,5-difluorobenzyl alcohol

-

Objective: To convert the primary alcohol into a more reactive benzyl bromide, an excellent substrate for nucleophilic substitution.

-

Rationale: Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. Diethyl ether is a common inert solvent for this reaction.

-

Protocol:

-

Dissolve the crude 4-bromo-2,5-difluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether (Et₂O) in a flask under a nitrogen atmosphere, and cool to 0 °C.

-

Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via syringe. A white precipitate of phosphorous acid will form.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford 1-bromo-4-(bromomethyl)-2,5-difluorobenzene.

-

Step 3: Cyanation of 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

-

Objective: To displace the benzylic bromide with a cyanide group, forming the key nitrile intermediate.

-

Rationale: This is a classic Sₙ2 reaction. The cyanide ion (from KCN or NaCN) is a potent nucleophile that readily displaces the bromide. An aqueous alcohol solvent system is often used to dissolve both the organic substrate and the inorganic cyanide salt.

-

Protocol:

-

In a well-ventilated fume hood, dissolve the benzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

-

Add potassium cyanide (KCN) (1.2 eq). Caution: KCN is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach) available.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Add water and extract the product, 2-(4-bromo-2,5-difluorophenyl)acetonitrile, with dichloromethane (DCM).[6]

-

Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate to yield the nitrile product.

-

Step 4: Hydrolysis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

-

Objective: To convert the nitrile functional group into a carboxylic acid.

-

Rationale: Nitrile hydrolysis can be achieved under either acidic or basic conditions.[1][7] Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon workup. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.

-

Protocol:

-

Combine the nitrile (1.0 eq) with a mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (100-110 °C) for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) can be performed for further purification.

-

Data Summary (Pathway I)

| Step | Reagents & Conditions | Typical Time | Typical Yield |

| 1. Reduction | NaBH₄, MeOH, 0 °C to RT | 1-2 h | >95% |

| 2. Bromination | PBr₃, Et₂O, 0 °C to RT | 2-4 h | 85-95% |

| 3. Cyanation | KCN, EtOH/H₂O, Reflux | 2-3 h | 80-90% |

| 4. Hydrolysis | H₂SO₄/H₂O, Reflux | 4-6 h | 85-95% |

Pathway II: Modern Direct Carboxylation Route

This pathway represents a more convergent and modern approach, leveraging transition-metal catalysis to directly convert a benzyl halide into the desired phenylacetic acid using carbon dioxide (CO₂). This avoids the use of highly toxic cyanides and reduces the number of synthetic steps.

Overall Synthetic Scheme (Pathway II)

The synthesis begins with the same benzyl bromide intermediate prepared in Pathway I.

Caption: Workflow for the direct carboxylation synthesis pathway.

Experimental Protocol & Rationale

Nickel-Catalyzed Direct Carboxylation of 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

-

Objective: To achieve direct C-C bond formation between the benzylic carbon and CO₂.

-

Rationale: This method, pioneered by Martin and others, utilizes a nickel catalyst to facilitate the carboxylation of benzyl halides under mild conditions.[8][9][10] The reaction is believed to proceed through a Ni(0) active species, which undergoes oxidative addition to the C(sp³)–Br bond. Subsequent carboxylation with CO₂ and reductive elimination yields the carboxylate product. Zinc dust is used as a stoichiometric reductant to generate and regenerate the active Ni(0) catalyst from the Ni(II) precatalyst. The use of CO₂ as the C1 source is highly attractive due to its low cost and environmental friendliness.[8][11]

-

Protocol:

-

To an oven-dried Schlenk flask, add the nickel precatalyst NiCl₂·glyme (0.10 eq), the ligand PCp₃·HBF₄ (tricyclopentylphosphine tetrafluoroborate) (0.20 eq), MgCl₂ (1.5 eq), and zinc dust (3.0 eq).

-

Seal the flask, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

-

Add a solution of 1-bromo-4-(bromomethyl)-2,5-difluorobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Evacuate and backfill the flask with carbon dioxide (CO₂) from a balloon (1 atm pressure).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.[9][10]

-

Upon completion, quench the reaction with 1 M HCl.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

-

Data Summary (Pathway II)

| Step | Reagents & Conditions | Typical Time | Typical Yield |

| Carboxylation | NiCl₂·glyme, PCp₃·HBF₄, Zn, MgCl₂, CO₂ (1 atm), DMF, RT | 12-24 h | 60-80% |

Comparative Analysis and Conclusion

| Feature | Pathway I: Nitrile Hydrolysis | Pathway II: Direct Carboxylation |

| Step Economy | Less efficient (4 steps from aldehyde) | More efficient (2 steps from aldehyde) |

| Reagent Safety | Involves highly toxic KCN | Avoids acutely toxic reagents |

| Conditions | Requires heating/reflux | Mild, room temperature conditions |

| Scalability | High, based on classical reactions | Moderate, catalyst cost may be a factor |

| Green Chemistry | Poor (toxic reagents, waste) | Better (utilizes CO₂, catalytic) |

Both pathways presented are effective for the synthesis of this compound.

-

Pathway I is a robust and reliable choice, particularly when specialized catalytic reagents are unavailable. Its individual steps are high-yielding and well-established in organic synthesis. The primary drawback is the use of potassium cyanide, which requires stringent safety protocols.

-

Pathway II represents a more elegant and modern synthetic strategy. It offers improved step economy and aligns better with the principles of green chemistry by avoiding highly toxic reagents and utilizing CO₂.[8] This method is highly recommended for laboratories equipped for handling air-sensitive catalysts and is particularly powerful for creating libraries of substituted phenylacetic acids due to its excellent functional group tolerance.[8]

The choice of synthetic route will ultimately depend on the specific constraints and capabilities of the laboratory, including reagent availability, safety infrastructure, and desired scale.

References

- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

-

Correa, A., & Martin, R. (2013). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2. Journal of the American Chemical Society. Available from: [Link]

- ACS Publications. (n.d.). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2.

-

ResearchGate. (n.d.). Transition metal-catalyzed carboxylation of activated and benzylic halides with CO2 and examples of biologically active phenyl acetic acids. Available from: [Link]

-

PubMed. (n.d.). Ni-catalyzed direct carboxylation of benzyl halides with CO2. Available from: [Link]

- ACS Publications. (2025). Visible-Light-Induced Comprehensive Carboxylation of Benzyl Halides with CO2 via Halogen Atom Transfer.

- Autechaux. (2025). The Role of 2-(4-Bromo-2,6-difluorophenyl)acetic Acid in Modern Synthesis.

-

PubChem. (n.d.). This compound. Available from: [Link]

-

PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available from: [Link]

-

PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H5BrF2O2 | CID 53403615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]

- 6. 2-(4-Bromo-2,5-difluorophenyl)acetonitrile | C8H4BrF2N | CID 84795159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ni-catalyzed direct carboxylation of benzyl halides with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-(4-Bromo-2,5-difluorophenyl)acetic acid, with the IUPAC name This compound [1], is a halogenated phenylacetic acid derivative that has emerged as a critical structural motif in the development of novel therapeutics. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific physicochemical properties that are highly advantageous for drug design. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. This guide provides an in-depth overview of the synthesis, characterization, and key applications of this important synthetic intermediate.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 871035-64-2 | [1] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.02 g/mol | [1] |

| Appearance | White to yellow solid | |

| Storage | Sealed in a dry, room temperature environment |

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

A robust and scalable synthesis is essential for the widespread application of a chemical building block. A plausible and efficient method for the preparation of this compound is via the Willgerodt-Kindler reaction, starting from the corresponding acetophenone.

Experimental Protocol: A Two-Step Synthesis

This synthesis involves the formation of a thioamide intermediate via the Willgerodt-Kindler reaction, followed by hydrolysis to yield the desired carboxylic acid.

Step 1: Synthesis of 2-(4-bromo-2,5-difluorophenyl)-N-morpholin-4-yl-thioacetamide (Thioamide Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2,5-difluoroacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Purification: Filter the solid, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified thioamide intermediate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the thioamide intermediate from Step 1 in a mixture of a suitable solvent (e.g., ethanol or dioxane) and an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 10 M sodium hydroxide).

-

Reaction Execution: Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC.

-

Work-up:

-

Acidic Hydrolysis: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Basic Hydrolysis: Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid.

-

-

Purification: Filter the precipitated solid and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield pure this compound.

Caption: A two-step synthesis of this compound.

Characterization of this compound

Unequivocal characterization of the synthesized compound is a cornerstone of scientific integrity. The following spectroscopic techniques are essential for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid group, typically in the range of 3.6-3.8 ppm. The aromatic region will display complex multiplets due to the fluorine and bromine substitutions. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon of the carboxylic acid around 170-180 ppm. The methylene carbon will resonate around 40-45 ppm. The aromatic carbons will appear as multiple signals, with their chemical shifts and splitting patterns influenced by the fluorine and bromine substituents.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound (251.02 g/mol )[1]. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be observed around 1700-1725 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules, particularly in the areas of metabolic diseases and oncology.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Agonists of this receptor stimulate glucose-dependent insulin secretion and the release of incretin hormones. This compound serves as a key starting material for the synthesis of potent GPR119 agonists. The carboxylic acid moiety can be readily converted to an amide, which is a common feature in many GPR119 agonist scaffolds. The bromo-difluoro-phenyl group often forms a crucial part of the molecule that interacts with the receptor binding pocket.

METTL3 Inhibitors for Cancer Therapy

Methyltransferase-like 3 (METTL3) is an enzyme that plays a critical role in RNA methylation, a process that is increasingly implicated in the development and progression of various cancers. Inhibitors of METTL3 are being actively investigated as a novel class of anti-cancer agents. The this compound scaffold can be incorporated into the core structures of METTL3 inhibitors. The bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Caption: Key applications of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery professionals. Its versatile reactivity, coupled with the beneficial effects of its fluorine and bromine substituents, makes it a valuable starting material for the synthesis of a new generation of therapeutic agents. The synthetic route outlined in this guide provides a reliable method for its preparation, and the characterization data serves as a benchmark for quality control. As research into novel drug targets continues to expand, the demand for such well-characterized and versatile intermediates is expected to grow, further solidifying the importance of this compound in the pharmaceutical industry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-2,5-difluorophenyl)acetic acid, with CAS Number 871035-64-2, is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry.[1][2][3] Its unique trifunctionalized scaffold, featuring a bromine atom, two fluorine atoms, and a carboxylic acid moiety, offers a versatile platform for the synthesis of complex molecular architectures. The presence of fluorine atoms can significantly influence the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides an in-depth overview of the commercial availability, synthetic routes, key properties, and potential applications of this compound for professionals in the field of drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenylacetic acid core substituted with a bromine atom at the 4-position and fluorine atoms at the 2- and 5-positions.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 871035-64-2 | [1][2][3] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2][3] |

| Molecular Weight | 251.02 g/mol | [1] |

| Appearance | White to yellow solid | [3] |

| Purity | Typically ≥98% | [2][3] |

| Boiling Point | 311.7 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Storage | Sealed in dry, room temperature | [2][3] |

Commercial Availability

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is 98% or higher. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to confirm its identity and purity.

Table 2: Prominent Commercial Suppliers of this compound

| Supplier | Product Number (Example) | Purity | Availability |

| Sigma-Aldrich | AMBH2D6F6CD3 | 98% | Inquire |

| BLD Pharmatech | BD231722 | 98% | Inquire |

| Apollo Scientific | PC201338 | >98% | Inquire |

| Ambeed, Inc. | AMBH2D6F6CD3 | 98% | Inquire |

| Echemi | Varies | Varies | Inquire |

Synthesis Methodologies

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, plausible synthetic routes can be devised based on established organic chemistry reactions and protocols for analogous compounds. A potential retrosynthetic analysis suggests that the target molecule can be prepared from commercially available starting materials such as 1,4-dibromo-2,5-difluorobenzene or a suitably substituted acetophenone.

Caption: Plausible synthetic workflows for this compound.

A commonly employed method for the synthesis of phenylacetic acids from acetophenones is the Willgerodt-Kindler reaction. This reaction involves the conversion of an aryl alkyl ketone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.

Exemplary Protocol: Willgerodt-Kindler Reaction for the Synthesis of Phenylacetic Acids

Disclaimer: This is a generalized protocol and may require optimization for the specific substrate.

-

Thioamide Formation: To a flask containing the substituted acetophenone (1 equivalent), add elemental sulfur (2-3 equivalents) and a secondary amine such as morpholine (3-5 equivalents). The reaction mixture is heated, often under microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Isolation: After cooling, the reaction mixture is typically dissolved in an organic solvent and washed with an acidic aqueous solution to remove excess amine. The organic layer is dried and concentrated to yield the crude thioamide.

-

Hydrolysis: The crude thioamide is then subjected to hydrolysis, which can be achieved under acidic or basic conditions. For example, refluxing the thioamide in a mixture of a strong acid (e.g., sulfuric acid) and water, or a strong base (e.g., sodium hydroxide) in an alcoholic solvent, will yield the carboxylic acid.

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

Phenylacetic acid derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it an attractive building block for the development of novel therapeutic agents, particularly in the areas of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Kinase Inhibitors

The phenylacetic acid scaffold can be elaborated to access a variety of kinase inhibitor chemotypes. The carboxylic acid can be readily converted to amides, which are common functionalities in many kinase inhibitors. The bromo- and difluoro-substituents can be strategically utilized to occupy specific pockets within the kinase active site, potentially leading to enhanced potency and selectivity. While specific examples of this compound in kinase inhibitor synthesis are not prevalent in the public domain, its structural motifs are found in related inhibitor classes.

Caption: Conceptual pathway for the elaboration of this compound into potential kinase inhibitors.

GPCR Modulators

The structural features of this compound are also amenable to the synthesis of GPCR modulators. The carboxylic acid can serve as a key interaction point with polar residues in the receptor binding pocket, while the substituted phenyl ring can be tailored to achieve desired interactions with hydrophobic regions. The bromine atom can be used as a point of diversification to explore structure-activity relationships.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery. Its unique combination of reactive and modulating functional groups makes it a valuable tool for medicinal chemists. While detailed, publicly available data on its specific applications and spectroscopic characterization remains limited, the principles of organic synthesis and medicinal chemistry suggest its utility in the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents. As with any specialized chemical, researchers should prioritize sourcing from reputable suppliers and adhere to strict safety protocols during handling and use.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

Sources

2-(4-Bromo-2,5-difluorophenyl)acetic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 2-(4-Bromo-2,5-difluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Chemical Landscape

In the field of pharmaceutical research and development, halogenated aromatic compounds are indispensable building blocks for novel therapeutics. This compound, with its unique substitution pattern, represents a compound of significant interest. However, its utility is intrinsically linked to a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond mere compliance, offering a field-proven framework for risk assessment, safe handling, and emergency preparedness tailored to the realities of the modern research laboratory. As senior scientists, our responsibility extends beyond discovery to ensuring a culture of safety that protects ourselves, our colleagues, and our environment.

Section 1: Compound Profile and Hazard Identification

A foundational principle of laboratory safety is to "know your chemical." Before the first spatula touches the powder, a comprehensive understanding of the substance's properties and hazards is non-negotiable.

Chemical Identity and Properties:

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 871035-64-2 | [1][2] |

| Molecular Formula | C₈H₅BrF₂O₂ | [2][3] |

| Molecular Weight | 251.03 g/mol | [3] |

| Physical Form | White to Yellow Solid | [2] |

| Storage | Store in a dry, cool, well-ventilated place in a tightly sealed container at room temperature. | [2][3] |

Globally Harmonized System (GHS) Hazard Classification:

This compound is classified with the signal word "Warning" and is associated with the following hazards.[1][2][4] This classification is the cornerstone of our risk assessment and dictates the minimum required safety controls.

| GHS Hazard Code | Hazard Statement | Precautionary Measures (Examples) |

| H315 | Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1][4] |

| H319 | Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1][4] |

The presence of halogens (Bromine, Fluorine) places this compound in the category of halogenated aromatics, which as a class, demand careful handling to minimize skin contact and vapor inhalation.[5][6]

Section 2: Proactive Risk Assessment and Control

Safety protocols are not static; they are a dynamic response to the specific risks of a procedure. Before any experimental work, a task-specific risk assessment must be conducted. This involves identifying potential exposure routes—inhalation of dust, dermal contact, and eye contact—and establishing robust control measures.

The following workflow illustrates a logical approach to risk mitigation when planning an experiment with this compound.

Caption: Risk assessment workflow for handling the target compound.

Section 3: The Handling Lifecycle: Receipt to Disposal

Safe handling is a continuous process that begins the moment a chemical enters the laboratory and ends with its proper disposal.

Engineering Controls: The Primary Barrier

Personal protective equipment is considered the last line of defense.[7] The first and most critical barrier is the use of proper engineering controls.

-

Chemical Fume Hood: Due to the H335 (May cause respiratory irritation) hazard associated with the solid dust, all manipulations of this compound—including weighing, transfers, and solution preparation—must be performed inside a certified chemical fume hood.[5][8] This contains any generated dust or aerosols, protecting the user's breathing zone.

Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE must directly address the hazards identified in Section 1.[9][10] The minimum required PPE for handling this compound is non-negotiable.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[11] Safety glasses with side shields are insufficient as they do not protect against splashes.[9] When handling larger quantities or when a splash hazard is significant, a face shield should be worn in addition to goggles.[9][11]

-

Skin Protection: A flame-resistant lab coat and closed-toe shoes are required at all times.[11][12] Disposable nitrile gloves are suitable for providing protection against incidental contact.[9] It is critical to remove and replace gloves immediately if they become contaminated.[9] For tasks involving potential for prolonged contact, consulting a glove manufacturer's compatibility data is recommended.[7]

-

Respiratory Protection: If work is exclusively conducted within a fume hood, additional respiratory protection is typically not required. In the rare event that engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

Caption: Decision tree for responding to a chemical spill.

For a minor spill of this solid, the procedure is to alert others, don PPE, gently sweep the material into a container, and decontaminate the area. [1][13][14]Avoid actions that generate dust. [1]

Section 5: Waste Management and Disposal

Proper disposal is a critical component of chemical safety and environmental stewardship.

-

Segregation is Key: As a halogenated organic compound, all waste streams containing this compound must be segregated into a designated "Halogenated Organic Waste" container. [5][8]This includes excess solid, contaminated solutions, rinsates from glassware, and contaminated disposable materials like gloves and weighing paper.

-

Labeling: The waste container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. [5]* Disposal: Follow all institutional and local environmental regulations for the disposal of hazardous chemical waste. Never dispose of this chemical down the drain. [8]

Conclusion

This compound is a valuable tool in chemical synthesis, but its potential must be harnessed responsibly. By internalizing the principles of hazard identification, proactive risk assessment, and diligent adherence to established protocols, researchers can ensure a safe and productive laboratory environment. The causality is clear: a robust safety culture does not hinder research; it enables it.

References

-

Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, Iowa State University. [Link]

-

Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

-

Laboratory and Studio Chemical Safety Rules. University of Northern Iowa. [Link]

-

Personal Protective Equipment. Tufts University Office of the Vice Provost for Research. [Link]

-

Personal Protection Equipment (PPE) in Laboratories Policy. Boston University Office of Research. [Link]

-

Hazardous Spill Reporting and Response Procedures. Austin Community College District Emergency Management. [Link]

-

Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Chemical Spill procedure. University of Wollongong. [Link]

-

Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]

-

8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]

-

Chemical Spills. Florida State University Emergency Management. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iloencyclopaedia.org [iloencyclopaedia.org]

- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]

- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 10. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]

- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 12. risk.uni.edu [risk.uni.edu]

- 13. offices.austincc.edu [offices.austincc.edu]

- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

2-(4-Bromo-2,5-difluorophenyl)acetic acid material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for this compound (CAS No. 871035-64-2), a compound of interest in synthetic chemistry and drug discovery. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven protocols. It is designed to empower the laboratory professional with the knowledge to mitigate risks and handle this reagent with confidence and precision.

Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a chemical is the cornerstone of a sound risk assessment. This compound is a halogenated phenylacetic acid derivative. Its structure, characterized by a bromine and two fluorine atoms on the phenyl ring, dictates its reactivity and toxicological profile.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 871035-64-2 | [1][2] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |

| Molecular Weight | 251.03 g/mol | [1][3] |

| Physical Form | White to yellow solid | [3] |

| Boiling Point | 311.7 ± 37.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 142.3 ± 26.5 °C (Predicted) | [2] |

Hazard Analysis: A Mechanistic Perspective

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are irritative, stemming from its acidic nature and halogenated aromatic structure. A nuanced understanding of these classifications is crucial for implementing appropriate safety measures.

GHS Hazard Classifications:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[4][5]

-

Expert Insight: Category 2 classification indicates that upon contact, the material can cause reversible inflammatory damage to the skin, such as redness and burning. This is a common property of carboxylic acids and halogenated aromatics. The protocol is not just to wear gloves, but to select the correct type (e.g., nitrile rubber) and to follow a strict procedure of immediate removal and washing upon any suspected contact.[6][7]

-

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4][5]

-

Expert Insight: This classification implies that contact with the eyes can lead to significant, but reversible, damage within a 21-day period.[8][9] The acetic acid moiety can cause chemical burns to the cornea. Therefore, the use of safety glasses with side shields is the absolute minimum requirement; safety goggles are strongly recommended, especially when handling the powdered solid which can become airborne.

-

-

Specific Target Organ Toxicity - Single Exposure (STOT SE), Category 3 (Respiratory System): H335 - May cause respiratory irritation.[4][5]

-

Expert Insight: STOT SE Category 3 is assigned to substances that cause transient and reversible irritant effects on the respiratory tract.[10][11][12] For a fine powder like this compound, inhalation can lead to irritation of the nose, throat, and lungs, manifesting as coughing and shortness of breath.[13] This is the primary driver for mandating the use of engineering controls like a chemical fume hood.

-

The following diagram illustrates the direct relationship between the compound's hazards and the required personal protective equipment (PPE).

Caption: Diagram 1: Hazard Classification to PPE Correlation.

Standard Operating Protocol: Safe Handling Workflow

A self-validating safety protocol is one where each step is designed to preemptively control identified hazards. The following workflow is a holistic system for handling this compound from procurement to disposal.

Caption: Diagram 2: Safe Handling and Use Workflow.

Detailed Methodologies

A. Pre-Use and Handling:

-

Designate Area: All work with this solid must be conducted within a certified chemical fume hood to mitigate inhalation risk.[4]

-

Personal Protective Equipment: Before entering the designated area, don the following:

-

ANSI Z87.1-compliant safety goggles.

-

Chemically resistant nitrile gloves. Inspect for tears or punctures before use.[7]

-

A buttoned lab coat.

-

-

Handling the Solid:

-

When weighing, use a spatula and perform the task over a weigh boat or glassine paper to contain any loose powder.

-

Avoid any actions that could generate dust, such as crushing larger pieces outside of a contained system.[4]

-

Close the container securely immediately after use to prevent absorption of moisture and accidental spills.[13]

-

B. Storage:

-

Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated location.[4] Recommended storage is at room temperature.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these could potentially initiate a hazardous reaction.

-

Segregation: Do not store with foodstuff or other incompatible material classes.[4]

Emergency Protocols: A Self-Validating Response System

In the event of an exposure or spill, a clear, logical, and rehearsed response is critical.

Caption: Diagram 3: Emergency Response Flowchart.

Detailed First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

-